D-Phe-Cys-Tyr--Trp-Lys-Thr-Pen-Thr-NH2
Description
D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH₂ (abbreviated as CTP-NH₂ in some studies) is a cyclic octapeptide with a disulfide bridge between Cys² and Pen⁷, conferring structural rigidity and selectivity for mu-opioid receptors (MORs) . Nuclear magnetic resonance (NMR) studies reveal a β-turn conformation stabilized by intramolecular hydrogen bonds, which is critical for its high MOR affinity and antagonist activity . It exhibits exceptional selectivity for MORs over delta-opioid receptors (DORs) and somatostatin receptors, with an IC₅₀ ratio (DOR/MOR) exceeding 4,800 .
Properties
Molecular Formula |
C51H69N11O11S2 |
|---|---|
Molecular Weight |
1076.3 g/mol |
IUPAC Name |
(4S,7R,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N11O11S2/c1-27(63)40(43(54)66)60-50(73)42-51(3,4)75-74-26-39(59-44(67)34(53)22-29-12-6-5-7-13-29)48(71)57-37(23-30-17-19-32(65)20-18-30)46(69)58-38(24-31-25-55-35-15-9-8-14-33(31)35)47(70)56-36(16-10-11-21-52)45(68)61-41(28(2)64)49(72)62-42/h5-9,12-15,17-20,25,27-28,34,36-42,55,63-65H,10-11,16,21-24,26,52-53H2,1-4H3,(H2,54,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,60,73)(H,61,68)(H,62,72)/t27-,28-,34-,36+,37+,38+,39+,40+,41-,42+/m1/s1 |
InChI Key |
VSEYLDNPHYTJMJ-AVTOYXFISA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with a 2-chlorotrityl chloride (CTC) resin or Rink amide resin to anchor the C-terminal amide. CTC resin is preferred for acid-labile side-chain protections, enabling mild cleavage conditions (1–3% TFA in DCM) to minimize premature deprotection. For example:
Fmoc-Based Chain Elongation
Sequential coupling of Fmoc-protected amino acids follows standard SPPS protocols:
Critical Modifications for Challenging Residues:
-
Penicillamine (Pen) : Fmoc-Pen(Trt)-OH or Fmoc-Pen(Acm)-OH is used to protect the β-thiol. Trt offers rapid TFA cleavage, while Acm enables orthogonal disulfide formation.
-
Cysteine (Cys) : Fmoc-Cys(Trt)-OH minimizes racemization (<3%) compared to Fmoc-Cys(Dpm)-OH (6.8%).
-
D-Trp : Coupled as Fmoc-D-Trp(Boc)-OH to prevent indole oxidation.
Disulfide Bond Formation
Orthogonal Protection Strategy
Two thiol-protecting groups enable regioselective cyclization:
| Protecting Group | Cleavage Condition | Stability During SPPS |
|---|---|---|
| Trt | 95% TFA | Labile to 1% TFA |
| Acm | I₂/Tl(CF₃CO₂)₃ | Stable to TFA |
Oxidation Methods
| Method | Conditions | Yield |
|---|---|---|
| Air Oxidation | 0.1 M NH₄HCO₃, pH 8, 24–48 h | 60–70% |
| Iodine | 0.06 M I₂ in MeOH/H₂O, 15 min | >90% |
| Tl(CF₃CO₂)₃ | 1.2 eq in TFA, 5–18 h | 85% |
Key Finding : Iodine oxidation achieves near-quantitative cyclization but risks iodinating Tyr/Trp. Tl(CF₃CO₂)₃ is preferred for acid-sensitive sequences.
Purification and Characterization
HPLC Purification
Analytical Data
Challenges and Optimizations
Epimerization Control
Aggregation Mitigation
-
Pseudoproline Dipeptides : Incorporate Thr-Ser(ψMe,Mepro) to disrupt β-sheet formation.
-
Solvent System : DMF/DCM (1:1) enhances solubility of hydrophobic segments.
Comparative Analysis of Synthetic Routes
| Parameter | SPPS (Fmoc) | Fragment Condensation |
|---|---|---|
| Yield (Overall) | 15–20% | 8–12% |
| Purity (Crude) | 60–70% | 40–50% |
| Cyclization Efficiency | >90% | 75–85% |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine and penicillamine can be oxidized.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used in substitution reactions.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences .
Scientific Research Applications
Pharmacological Applications
1.1 Mu-Opioid Receptor Antagonism
CTOP is primarily recognized for its role as a selective antagonist of mu-opioid receptors. Research indicates that CTOP effectively increases potassium conductance in neurons, which suggests its potential in modulating opioid signaling pathways. Studies have shown that CTOP can mimic the effects of mu-opioid agonists at certain concentrations, demonstrating its complex interactions within the opioid system .
1.2 Pain Management Research
Due to its antagonistic properties, CTOP has been investigated for its potential in pain management strategies. The compound's ability to selectively block mu-opioid receptors makes it a candidate for developing therapies that mitigate opioid-induced side effects while providing pain relief through alternative pathways .
Neuropharmacology Studies
2.1 Impact on Neuronal Activity
CTOP has been utilized in neuropharmacological studies to assess its impact on neuronal activity in brain slices. For instance, intracellular recordings have shown that CTOP increases K+ conductance with an effective concentration (EC50) of 560 nM, indicating significant modulation of neuronal excitability . This property is crucial for understanding the physiological roles of mu-opioid receptors in various brain regions.
2.2 Exploring Mechanisms of Action
The mechanisms through which CTOP operates have been extensively studied using electrophysiological techniques. These studies provide insights into how CTOP influences neurotransmitter release and neuronal communication, paving the way for further exploration in neuropharmacology .
Table 1: Summary of Key Studies Involving D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2
Future Directions and Research Opportunities
The applications of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 extend beyond current pharmacological uses. Future research could explore:
- Combination Therapies : Investigating the efficacy of CTOP in combination with other analgesics to enhance pain management while minimizing addiction risks.
- Neuroprotective Effects : Evaluating whether CTOP can provide neuroprotection in conditions such as neurodegenerative diseases or traumatic brain injuries.
- Peptide Engineering : Developing analogs of CTOP with improved selectivity and potency for specific therapeutic targets.
Mechanism of Action
D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 exerts its effects by binding to mu-opioid receptors, thereby blocking the action of endogenous opioids. This interaction prevents the activation of downstream signaling pathways that mediate pain and reward. The compound’s high selectivity for mu-opioid receptors makes it a valuable tool for studying opioid receptor function and developing new opioid antagonists .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Analogues
The following peptides share structural homology with CTP-NH₂ but differ in specific residues, leading to distinct pharmacological profiles:
| Compound Name | Position 5 Residue | Key Modifications | Primary Receptor Target |
|---|---|---|---|
| CTP-NH₂ | Lys | Disulfide bridge (Cys²-Pen⁷) | Mu-opioid (antagonist) |
| CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) | Orn | Ornithine substitution at position 5 | Mu-opioid (antagonist) |
| CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂) | Arg | Arginine substitution at position 5 | Mu-opioid (antagonist) |
| DAMGO (Tyr-D-Ala-Gly-MePhe-Gly-ol) | N/A | Linear peptide, MOR agonist | Mu-opioid (agonist) |
Binding Affinity and Selectivity
Table 1: Receptor Binding Data
| Compound | MOR IC₅₀ (nM) | DOR IC₅₀ (nM) | Selectivity (DOR/MOR) | Reference |
|---|---|---|---|---|
| CTP-NH₂ | 2.80 | >10,000 | >3,570 | |
| CTOP | 0.16* | 22,700 | 4840 | |
| CTAP | 1.11 | Not reported | >1,000 | |
| DAMGO | 0.23 | N/A | N/A |
*Saturation binding studies for CTOP revealed Kd = 0.16 nM at 25°C .
Key Findings :
- CTOP exhibits the highest MOR affinity (Kd = 0.16 nM) and selectivity (~4,840-fold over DORs) due to its Orn residue, which enhances electrostatic interactions with MORs .
- CTAP shows slightly lower MOR affinity (Kd = 1.11 nM) but exceptional in vivo potency as an antagonist, being 10-fold more potent than naltrexone in blocking antinociceptive effects .
- CTP-NH₂ and CTOP share similar selectivity profiles, but CTP-NH₂’s Lys residue may reduce stability compared to Orn in CTOP .
Functional Activity and Off-Target Effects
Key Findings :
- CTOP uniquely activates a K⁺ conductance in locus ceruleus neurons via a non-opioid mechanism, likely involving somatostatin-like receptors.
- CTAP exhibits "insurmountable" antagonism at high doses, suggesting irreversible binding or allosteric modulation of MORs .
- CTP-NH₂ lacks reported off-target effects, making it a cleaner tool for studying MOR-specific pathways .
Clinical and Experimental Implications
- CTAP is preferred for in vivo studies due to its potency and lack of non-opioid effects at therapeutic doses .
- CTOP’s off-target K⁺ conductance complicates its use in electrophysiological studies but may reveal novel receptor cross-talk .
- CTP-NH₂ ’s conformational stability (via NMR-defined β-turn) makes it a model for designing selective MOR antagonists .
Q & A
Q. What is the structural conformation of CTAP, and how does it influence its μ-opioid receptor antagonism?
CTAP adopts a cyclic conformation stabilized by a disulfide bond (Cys²–Pen⁷). Nuclear magnetic resonance (NMR) studies reveal a type II' β-turn in the -Tyr³-D-Trp⁴-Lys⁵-Thr⁶- sequence, critical for receptor interaction. The constrained structure enhances selectivity for μ-opioid receptors by aligning pharmacophores with receptor binding pockets .
Q. Which experimental models are used to evaluate CTAP's antagonist potency?
Antinociception assays in male Sprague-Dawley rats are standard. Tail-withdrawal latency from 55°C water is measured after subcutaneous (s.c.) or intracerebroventricular (i.c.v.) administration of agonists (e.g., morphine, DAMGO) and antagonists (e.g., CTAP, naltrexone). CTAP’s potency is quantified via dose-response curves and compared to traditional antagonists like naltrexone .
Q. How does CTAP’s selectivity for μ-opioid receptors compare to other opioid antagonists?
Radioligand binding assays show CTAP has >100-fold selectivity for μ- over δ- or κ-opioid receptors. In functional assays, CTAP is 10–300-fold more potent than naltrexone against peptide agonists like DAMGO, suggesting unique binding interactions within the μ-receptor’s active site .
Advanced Research Questions
Q. What mechanisms underlie CTAP’s insurmountable antagonism at high doses?
High-dose CTAP (e.g., 10 nmol, i.c.v.) produces noncompetitive antagonism of etorphine and morphine, unlike naltrexone. This may involve allosteric modulation, irreversible binding, or recruitment of additional opioid receptor subtypes. Further studies using Schild analysis or receptor mutagenesis could clarify this .
Q. Why does CTAP exhibit differential potency against peptide (DAMGO) vs. alkaloid (morphine) agonists?
CTAP is ~300-fold more potent against DAMGO than morphine. This discrepancy may arise from divergent agonist binding modes: DAMGO’s peptide structure may allow deeper penetration into the receptor’s orthosteric pocket, while CTAP’s β-turn conformation aligns better with peptide agonists. Molecular dynamics simulations could test this hypothesis .
Q. How do methodological differences in structural studies (e.g., NMR vs. crystallography) impact CTAP’s conformational analysis?
NMR in aqueous solution identifies dynamic features (e.g., segmental Lys⁵ side-chain motion), whereas crystallography might reveal static conformations. Combining these methods with circular dichroism (CD) spectroscopy could resolve conflicts between solution-phase flexibility and receptor-bound rigidity .
Q. What explains contradictions in CTAP’s efficacy across in vitro vs. in vivo models?
In vitro assays (e.g., GTPγS binding) show full antagonism, but in vivo studies report partial agonism under specific conditions. This may reflect tissue-specific receptor isoforms or differential signal transduction pathways. Using knockout mouse models (e.g., μ-receptor-deficient) could isolate these variables .
Methodological Guidance
Q. How should researchers design experiments to resolve CTAP’s noncompetitive antagonism?
- Use Schild regression analysis to distinguish competitive vs. noncompetitive antagonism.
- Conduct dissociation kinetics assays with radiolabeled CTAP to assess binding reversibility.
- Compare CTAP’s effects in wild-type vs. mutant μ-receptors (e.g., D114A or N150A mutants) to identify critical binding residues .
Q. What strategies optimize structural studies of CTAP’s dynamic conformation?
Q. How can researchers address variability in CTAP’s potency across agonist classes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
